molecular formula C12H8ClFO B3347065 3-(3-Chloro-4-fluorophenyl)phenol CAS No. 1261943-34-3

3-(3-Chloro-4-fluorophenyl)phenol

Cat. No. B3347065
CAS RN: 1261943-34-3
M. Wt: 222.64 g/mol
InChI Key: IWIZDRGLFHKEQV-UHFFFAOYSA-N
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Description

“3-(3-Chloro-4-fluorophenyl)phenol” is a chemical compound with the molecular formula C6H4ClFO . It is a crystalline solid with a beige to brown color . It is slightly soluble in water but soluble in most common organic solvents .


Synthesis Analysis

The synthesis of “3-(3-Chloro-4-fluorophenyl)phenol” and its derivatives has been reported in several studies . For instance, an improved three-step process for the synthesis of gefitinib, a derivative of “3-(3-Chloro-4-fluorophenyl)phenol”, from readily available starting material is discussed in a protocol . Another study reported the synthesis of metal complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol .


Molecular Structure Analysis

The molecular structure of “3-(3-Chloro-4-fluorophenyl)phenol” consists of a phenol group attached to a chloro-fluoro substituted benzene ring . The molecular weight of the compound is 146.55 g/mol .


Physical And Chemical Properties Analysis

“3-(3-Chloro-4-fluorophenyl)phenol” is a crystalline solid with a beige to brown color . It has a melting point of 39°C to 44°C and a boiling point of 104°C at 11.0 mmHg . The compound is slightly soluble in water but soluble in most common organic solvents .

Scientific Research Applications

1. Inhibitor of Tyrosinase from Agaricus bisporus The compound has been used to identify inhibitors of tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .

Development of Anti-melanogenic Agents

The compound has been used in the development of anti-melanogenic agents from synthetic sources . These agents have been generally identified through the determination of inhibitory properties preventing the oxidation of physiological substrates (L-tyrosine or L-DOPA) in in vitro assays .

Synthesis of New Small Compounds

The 3-chloro-4-fluorophenyl fragment has been incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the AbTYR catalytic site . The presence of this fragment is an important structural feature to improve the AbTYR inhibition in these new chemotypes .

Molecular Modelling

The compound has been used in molecular modelling studies. Docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .

Synthesis of 4-chloro-3-fluoro Catechol

The compound has been used in the synthesis of 4-chloro-3-fluoro catechol .

Research on Parkinson’s Disease

The compound has been used in research related to Parkinson’s disease. The melanin accumulation in human neurons in the substantia nigra is associated with neurodegeneration in Parkinson’s disease .

Safety and Hazards

“3-(3-Chloro-4-fluorophenyl)phenol” is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

Future Directions

While specific future directions for “3-(3-Chloro-4-fluorophenyl)phenol” are not available, research on indole derivatives, which are structurally similar to phenols, suggests potential antiviral activities . This indicates a possible direction for future research.

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIZDRGLFHKEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683528
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-34-3
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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